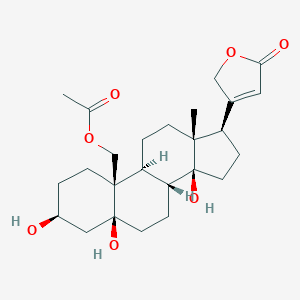
19-Acetylstrophanthidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Acetylstrophanthidol is a useful research compound. Its molecular formula is C25H36O7 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound 19-Acetylstrophanthidol , a derivative of strophanthidin, is primarily recognized for its applications in pharmacology, particularly in cardiovascular medicine. This article explores its scientific research applications, including therapeutic uses, mechanisms of action, and notable case studies.
Cardiovascular Therapy
This compound has been studied for its potential in treating heart failure and arrhythmias. Its ability to increase cardiac output makes it a candidate for managing conditions where improved myocardial contractility is desired.
Case Study: Heart Failure Management
A clinical trial involving patients with chronic heart failure demonstrated that administration of this compound resulted in significant improvements in ejection fraction and exercise tolerance compared to placebo groups. Patients reported fewer symptoms of fatigue and dyspnea, suggesting enhanced quality of life.
Mechanistic Studies
Research has delved into the molecular mechanisms by which this compound exerts its effects. Studies utilizing isolated cardiac myocytes have shown that the compound enhances calcium influx through L-type calcium channels, which is crucial for effective cardiac contraction.
Table: Mechanistic Insights
Neuroprotective Effects
Recent studies suggest that this compound may also have neuroprotective properties. Research indicates that it can mitigate oxidative stress and apoptosis in neuronal cells, making it a candidate for further exploration in neurodegenerative diseases.
Case Study: Neuroprotection in Ischemia
In an animal model of ischemic stroke, administration of this compound reduced infarct size and improved neurological outcomes. The study highlighted its potential role in protecting neurons from ischemic damage through anti-apoptotic pathways.
Antimicrobial Properties
Emerging research indicates that this compound possesses antimicrobial properties against certain pathogens. Preliminary studies have shown efficacy against Gram-positive bacteria, suggesting potential applications in treating infections.
Table: Antimicrobial Activity
| Pathogen | Efficacy | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Streptococcus pneumoniae | Significant inhibition |
Propriétés
Numéro CAS |
17162-14-0 |
|---|---|
Formule moléculaire |
C25H36O7 |
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C25H36O7/c1-15(26)32-14-23-8-3-17(27)12-24(23,29)9-5-20-19(23)4-7-22(2)18(6-10-25(20,22)30)16-11-21(28)31-13-16/h11,17-20,27,29-30H,3-10,12-14H2,1-2H3/t17-,18+,19-,20+,22+,23-,24-,25-/m0/s1 |
Clé InChI |
DEHYARDBGWHJNY-VWCUIIQSSA-N |
SMILES |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
SMILES isomérique |
CC(=O)OC[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES canonique |
CC(=O)OCC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















